molecular formula C9H11NO6 B017400 Carbonic Acid 2,5-Dioxopyrrolidin-1-yl (S)-Tetrahydrofuran-3-yl Ester CAS No. 138499-08-8

Carbonic Acid 2,5-Dioxopyrrolidin-1-yl (S)-Tetrahydrofuran-3-yl Ester

Cat. No. B017400
M. Wt: 229.19 g/mol
InChI Key: SAWUNSFFYCOVPE-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the “Carbonic Acid 2,5-Dioxopyrrolidin-1-yl (S)-Tetrahydrofuran-3-yl Ester” often involves palladium-catalyzed oxidative carbonylation reactions, as demonstrated by Gabriele et al. (2012), who described the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters via direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives under mild conditions (Gabriele et al., 2012). This method provides an efficient pathway to synthesize complex esters through a sequential process involving heterocyclization, alkoxycarbonylation, and dehydration, using oxygen as the external oxidant.

Molecular Structure Analysis

The molecular structure of compounds like “Carbonic Acid 2,5-Dioxopyrrolidin-1-yl (S)-Tetrahydrofuran-3-yl Ester” can be elucidated using various analytical techniques, including X-ray diffraction (XRD). For instance, the crystal structure of a related compound was detailed by Toze et al. (2015), revealing a fused tetracyclic system with specific ring conformations (Toze et al., 2015). Such structural analyses provide insights into the compound's stereochemistry and spatial arrangement, which are critical for understanding its reactivity and properties.

Chemical Reactions and Properties

Compounds of this nature participate in various chemical reactions, primarily due to the functional groups present in their structure. The presence of ester and dioxopyrrolidinyl groups opens pathways for selective reactions, including esterification, hydrolysis, and protection-deprotection strategies critical in synthetic organic chemistry. For example, Lebel (2013) discussed the use of a related compound for selective Troc-protection of amino groups, highlighting its utility in synthetic applications (Lebel, 2013).

Scientific Research Applications

Carbon-based Solid Acids

Carbon materials, including carbon-based solid acids, play a significant role in green chemistry, renewable energy, and environmental studies. The synthesis, properties, and applications of carbon solid acids in the form of biomass, polymers, and carbon/silica-based catalysts are crucial. Mesoporosity, in particular, has a major impact on catalysis, especially when bulk materials are transformed into valuable products (Mahajan & Gupta, 2019).

Biomass Conversion to Furan Derivatives

The conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, shows promise for sustainable access to new generations of polymers, functional materials, and fuels. This area of research is vital for replacing non-renewable hydrocarbon sources with biomass-derived alternatives, highlighting the potential of carbon-based esters in green chemistry applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Carbonic Anhydrase Inhibitors in Drug Discovery

The enzyme carbonic anhydrase (CA) plays a significant role across various organisms, with inhibition mechanisms offering therapeutic implications for diseases such as edema, glaucoma, seizures, obesity, cancer, and infectious diseases. Advances in structure-based drug design have led to a deeper understanding of CA inhibitors (CAIs), showcasing the importance of carbonic acid derivatives in medicinal chemistry (Supuran, 2017).

Porous Supports in Carbonic Anhydrase Immobilization

The immobilization of carbonic anhydrases (CAs) on porous supports enhances enzyme stability, recoverability, and shelf life, which is critical for practical applications in CO2 capture and conversion. The design and preparation of high-performance support materials are research hotspots, indicating the relevance of carbon-based materials in biocatalysis (Ren et al., 2020).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) [(3S)-oxolan-3-yl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO6/c11-7-1-2-8(12)10(7)16-9(13)15-6-3-4-14-5-6/h6H,1-5H2/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWUNSFFYCOVPE-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459464
Record name 1-[({[(3S)-Oxolan-3-yl]oxy}carbonyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonic Acid 2,5-Dioxopyrrolidin-1-yl (S)-Tetrahydrofuran-3-yl Ester

CAS RN

138499-08-8
Record name 1-[({[(3S)-Oxolan-3-yl]oxy}carbonyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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